Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1508913-34-5) is a brominated tetrahydroquinoline derivative featuring a methyl ester group at position 4 and a bromine substituent at position 6 of the fused aromatic system. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of 270.12 g/mol . Its synthesis often involves bromination strategies, as highlighted in studies on analogous tetrahydroquinoline carboxylates .
Properties
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-3,6,8,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQXYNDRHYFYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508913-34-5 | |
| Record name | methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6th position. The resulting 6-bromo-1,2,3,4-tetrahydroquinoline is then reacted with methanol and a catalytic amount of sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroquinoline derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Reduction: Formation of 1,2,3,4-tetrahydroquinoline-4-carboxylate.
Oxidation: Formation of quinoline-4-carboxylate derivatives.
Scientific Research Applications
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate and its analogs:
Key Observations:
Substituent Position and Ring System: The quinoline core in the target compound contrasts with the isoquinoline scaffold in the Boc-protected analog . Isoquinolines exhibit distinct electronic properties and reactivity due to nitrogen positioning. Bromine at position 6 (tetrahydroquinoline) vs.
Functional Groups: The methyl ester at position 4 is common across analogs, but Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate features a hydroxy group at position 4, which may enhance hydrogen-bonding capacity . The Boc-protected amine in the isoquinoline derivative introduces steric bulk and protects reactive sites during synthesis .
Synthetic Routes: Bromination of methyl 2-methyl-6-R-tetrahydroquinoline-4-carboxylates is a key method for introducing bromine at position 6 . Ru-catalyzed C–H insertion, as demonstrated for Methyl 1-isopropyl-6-methyl-tetrahydroquinoline-4-carboxylate, offers an alternative route to install alkyl substituents .
Biological Activity
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a tetrahydroquinoline core with a bromine atom at the 6-position and a carboxylate group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 270.08 g/mol. The presence of the bromine atom and the carboxylate group significantly influences its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
- Mechanism : The compound has shown the ability to inhibit bacterial growth by interfering with specific bacterial enzymes. This inhibition can lead to significant antimicrobial effects against various strains of bacteria.
- Case Study : A study reported that derivatives of tetrahydroquinoline compounds exhibited antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 50 mg/mL .
2. Anticancer Activity
- Mechanism : this compound may induce apoptosis in cancer cells through interaction with cellular receptors or signaling pathways.
- Research Findings : Some studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation effectively .
3. Neuroprotective Effects
- Potential Applications : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It may interact with receptors involved in apoptosis signaling pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps including bromination and esterification processes. The following table summarizes some derivatives and their respective activities:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Tetrahydroquinoline | Bromine at 6-position | Antimicrobial |
| Methyl 6-bromo-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | Tetrahydroquinoline | Different carboxylate position | Anticancer |
| Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate | Tetrahydroquinoline | Substituted with tert-butyl group | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
